molecular formula C20H19NO6 B2640110 Isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate CAS No. 302551-91-3

Isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate

Cat. No.: B2640110
CAS No.: 302551-91-3
M. Wt: 369.373
InChI Key: YVVZBCBWFTXOCK-UHFFFAOYSA-N
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Description

Isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate is a complex organic compound with the molecular formula C20H19NO6 It is characterized by the presence of a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring The compound also contains an isopropyl ester group, a nitrobenzyl ether group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the hydroxyl group of the benzofuran core.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol in the presence of a catalyst like sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

    Substitution: The nitrobenzyl ether group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Reduction of Nitro Group: Aminobenzyl derivative

    Hydrolysis of Ester Group: Carboxylic acid derivative

    Substitution Reactions: Various substituted benzofuran derivatives

Scientific Research Applications

Isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitrobenzyl group can interact with various molecular targets, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate can be compared with other similar compounds, such as:

  • Isopropyl 2-methyl-5-((3-nitrobenzyl)oxy)benzofuran-3-carboxylate
  • Isopropyl 2-methyl-5-((2-nitrobenzyl)oxy)benzofuran-3-carboxylate
  • Isopropyl 2-methyl-5-((4-chlorobenzyl)oxy)benzofuran-3-carboxylate

These compounds share a similar benzofuran core but differ in the substituents on the benzyl group

Properties

IUPAC Name

propan-2-yl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-12(2)26-20(22)19-13(3)27-18-9-8-16(10-17(18)19)25-11-14-4-6-15(7-5-14)21(23)24/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVZBCBWFTXOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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